molecular formula C7H14ClNO B572683 (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 1256240-40-0

(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No. B572683
Key on ui cas rn: 1256240-40-0
M. Wt: 163.645
InChI Key: JFIXZUMCDLBBQU-VPEOJXMDSA-N
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Patent
US08507540B2

Procedure details

10.00 g (44.4 mmol) of 5-oxo-hexahydro-cyclopenta[c]pyrrol-2-carboxylic acid tert-butyl ester (Hanchem Co. Ltd.) was dissolved in 100 ml of methanol, the temperature was lowered to 0° C., 3.36 g (88.8 mmol) of sodium borohydride was added, and then, the mixture was stirred for 1 hour. And, 15 ml of an aqueous solution of concentrated hydrochloric acid (35% (v/v)) was slowly added, and the mixture was additionally stirred for 1 hour, and then, the solvent was removed under reduced pressure to obtain the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH:11]2[CH2:13][C:14](=[O:16])[CH2:15][CH:10]2[CH2:9]1)=O)(C)(C)C.[BH4-].[Na+].[ClH:19]>CO>[ClH:19].[OH:16][CH:14]1[CH2:15][CH:10]2[CH2:9][NH:8][CH2:12][CH:11]2[CH2:13]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C1)CC(C2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
aqueous solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.OC1CC2C(CNC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08507540B2

Procedure details

10.00 g (44.4 mmol) of 5-oxo-hexahydro-cyclopenta[c]pyrrol-2-carboxylic acid tert-butyl ester (Hanchem Co. Ltd.) was dissolved in 100 ml of methanol, the temperature was lowered to 0° C., 3.36 g (88.8 mmol) of sodium borohydride was added, and then, the mixture was stirred for 1 hour. And, 15 ml of an aqueous solution of concentrated hydrochloric acid (35% (v/v)) was slowly added, and the mixture was additionally stirred for 1 hour, and then, the solvent was removed under reduced pressure to obtain the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH:11]2[CH2:13][C:14](=[O:16])[CH2:15][CH:10]2[CH2:9]1)=O)(C)(C)C.[BH4-].[Na+].[ClH:19]>CO>[ClH:19].[OH:16][CH:14]1[CH2:15][CH:10]2[CH2:9][NH:8][CH2:12][CH:11]2[CH2:13]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2C(C1)CC(C2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
aqueous solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.OC1CC2C(CNC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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